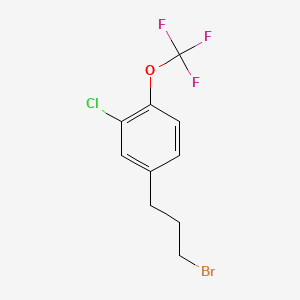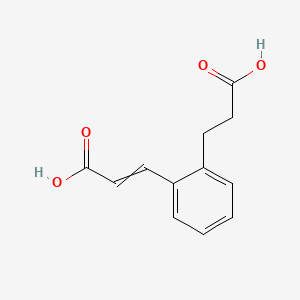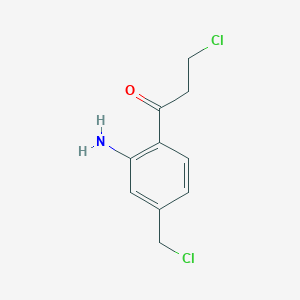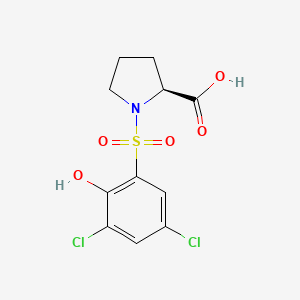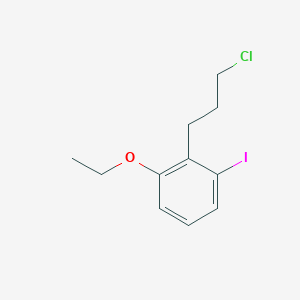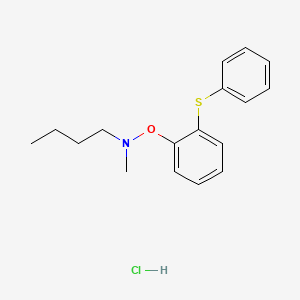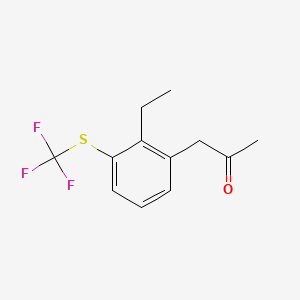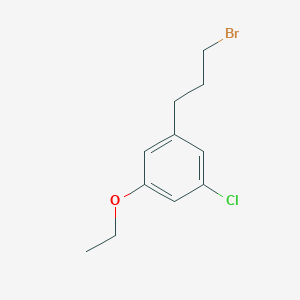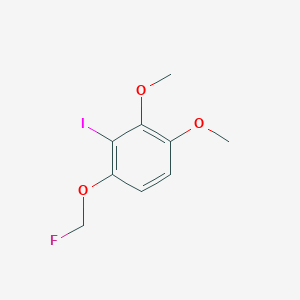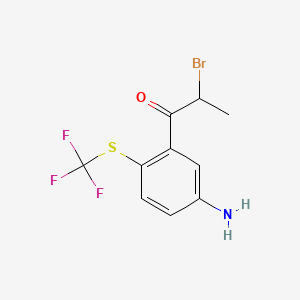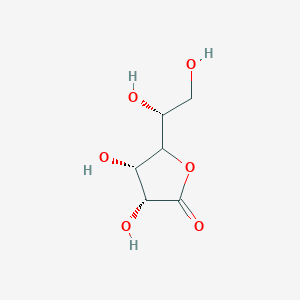
d-Gulonic g-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Gulonic g-lactone: is an organic compound with the molecular formula C₆H₁₀O₆. It is a lactone form of d-Gulonic acid and is a white crystalline solid that is soluble in water. This compound is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in many plants and animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: d-Gulonic g-lactone can be synthesized from d-glucose through a series of oxidation and lactonization reactions. The process typically involves the oxidation of d-glucose to d-gluconic acid, followed by further oxidation to d-gulonic acid, and finally cyclization to form this compound.
Enzymatic Synthesis: Enzymes such as glucose oxidase and gluconolactonase can be used to catalyze the conversion of d-glucose to this compound under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert glucose or other sugars into this compound through a series of enzymatic reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: d-Gulonic g-lactone can undergo oxidation to form d-glucaric acid.
Reduction: It can be reduced to form d-gulonic acid.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form d-gulonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Hydrolysis can occur simply in the presence of water, often accelerated by acidic or basic conditions.
Major Products:
Oxidation: d-Glucaric acid.
Reduction: d-Gulonic acid.
Hydrolysis: d-Gulonic acid.
Aplicaciones Científicas De Investigación
Chemistry:
- d-Gulonic g-lactone is used as a precursor in the synthesis of various organic compounds, including ascorbic acid.
- It serves as a chiral building block in organic synthesis.
Biology:
- It is studied for its role in the biosynthesis of ascorbic acid in plants and animals.
- Research on its metabolic pathways helps in understanding vitamin C biosynthesis.
Medicine:
- This compound is investigated for its potential antioxidant properties.
- It is used in the study of metabolic disorders related to vitamin C deficiency.
Industry:
- It is used in the production of ascorbic acid (vitamin C) supplements.
- It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
d-Gulonic g-lactone exerts its effects primarily through its role as a precursor in the biosynthesis of ascorbic acid. The compound is converted to ascorbic acid through a series of enzymatic reactions involving gulonolactone oxidase. This enzyme catalyzes the oxidation of this compound to ascorbic acid, which then participates in various biochemical pathways, including collagen synthesis, antioxidant defense, and immune function.
Comparación Con Compuestos Similares
d-Gluconic acid: Another oxidation product of glucose, but it does not form a lactone.
d-Glucuronic acid: Similar in structure but contains an additional carboxyl group.
d-Galactonic acid: An isomer of d-Gulonic acid with a different arrangement of hydroxyl groups.
Uniqueness:
- d-Gulonic g-lactone is unique in its ability to cyclize to form a stable lactone ring, which is a crucial intermediate in the biosynthesis of ascorbic acid.
- Its role in vitamin C biosynthesis distinguishes it from other similar compounds, making it essential for understanding and studying vitamin C metabolism.
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5?/m1/s1 |
Clave InChI |
SXZYCXMUPBBULW-IOVATXLUSA-N |
SMILES isomérico |
C([C@H](C1[C@H]([C@H](C(=O)O1)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
